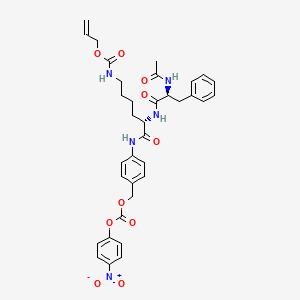

(Ac)Phe-Lys(Alloc)-PABC-PNP

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39N5O10/c1-3-21-48-34(44)36-20-8-7-11-30(39-33(43)31(37-24(2)41)22-25-9-5-4-6-10-25)32(42)38-27-14-12-26(13-15-27)23-49-35(45)50-29-18-16-28(17-19-29)40(46)47/h3-6,9-10,12-19,30-31H,1,7-8,11,20-23H2,2H3,(H,36,44)(H,37,41)(H,38,42)(H,39,43)/t30-,31-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYSBXZWQCUJQV-CONSDPRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39N5O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the (Ac)Phe-Lys(Alloc)-PABC-PNP Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. This technical guide provides a comprehensive overview of the (Ac)Phe-Lys(Alloc)-PABC-PNP linker, a protease-cleavable system designed for the controlled release of therapeutic payloads within the tumor microenvironment.

Structure and Components of this compound

The this compound linker is a sophisticated chemical entity composed of several key functional units, each with a specific role in the overall mechanism of action.[1]

-

Dipeptide Sequence (Ac-Phe-Lys): The N-terminally acetylated Phenylalanine-Lysine dipeptide serves as the recognition motif for lysosomal proteases, primarily Cathepsin B.[2][3] This enzymatic cleavage is the initiating step for payload release.

-

Alloc Protecting Group (Alloc): The allyloxycarbonyl (Alloc) group protects the epsilon-amino group of the lysine (B10760008) residue. This protection is crucial during the synthesis and conjugation process and is removed to allow for the attachment of the payload.

-

Self-Immolative Spacer (PABC): The p-aminobenzyl alcohol carbamate (B1207046) (PABC) spacer acts as a self-immolative unit. Following the enzymatic cleavage of the dipeptide, the PABC undergoes a spontaneous 1,6-elimination reaction to release the conjugated drug in its active form.

-

Activated Ester (PNP): The p-nitrophenyl (PNP) group is a highly reactive leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.

Below is a Graphviz diagram illustrating the chemical structure of the this compound linker.

Caption: Molecular components of the linker.

Mechanism of Action: A Stepwise Release of the Payload

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a precisely orchestrated, multi-step process that ensures the selective release of the cytotoxic payload within the target cancer cells.

-

ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing a high concentration of proteases.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Phenylalanine and Lysine residues of the linker.

-

Self-Immolation of PABC: The cleavage of the dipeptide triggers a spontaneous 1,6-elimination cascade within the PABC spacer. This results in the release of the payload in its unmodified, active form, along with the formation of p-aminobenzyl quinone methide and carbon dioxide.

-

Payload-Induced Cytotoxicity: The released payload can then diffuse out of the lysosome and exert its cytotoxic effect, leading to apoptosis of the cancer cell.

The following diagram illustrates this mechanism of action.

Caption: Stepwise payload release mechanism.

Quantitative Data

While specific quantitative data for ADCs utilizing the exact this compound linker is not extensively available in the public domain, data from analogous linkers provide valuable insights into its expected performance.

| Parameter | Value/Observation | Reference |

| Plasma Stability (Phe-Lys vs. Val-Cit) | The Phe-Lys linker exhibits lower stability in human plasma compared to the Val-Cit linker (t½ = 80 days vs. 230 days).[4] | [4] |

| Cathepsin B Cleavage | The Phe-Lys dipeptide is a known substrate for Cathepsin B.[2][3] While specific kinetic parameters (kcat/Km) for the Ac-Phe-Lys sequence are not available, studies on similar substrates indicate efficient cleavage.[3][5] | [2][3][5] |

| In Vitro Cytotoxicity | ADCs with Phe-Lys linkers have demonstrated potent cytotoxicity. However, some studies suggest a potential for target-independent toxicity, indicating a narrower therapeutic window compared to more stable linkers.[2] | [2] |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the complete synthesis of this compound is proprietary to various chemical suppliers. However, the general synthetic strategy involves the following key steps:

-

Dipeptide Synthesis: Solid-phase or solution-phase peptide synthesis is used to couple N-acetylated Phenylalanine to a Lysine residue with its epsilon-amino group protected by the Alloc group.

-

PABC Spacer Attachment: The C-terminus of the dipeptide is coupled to p-aminobenzyl alcohol.

-

PNP Activation: The hydroxyl group of the PABC spacer is then reacted with p-nitrophenyl chloroformate to introduce the activated PNP ester.

Removal of the Alloc Protecting Group

The Alloc group is orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed under mild conditions using a palladium(0) catalyst.

Reagents:

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]

-

Scavenger (e.g., phenylsilane, dimedone, or morpholine)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

Procedure:

-

Dissolve the Alloc-protected compound in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the scavenger to the reaction mixture.

-

Add the Pd(PPh3)4 catalyst. The solution will typically turn yellow or orange.

-

Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, the reaction is worked up to remove the catalyst and scavenger, followed by purification of the deprotected product.

The workflow for Alloc deprotection is visualized below.

Caption: Workflow for Alloc group removal.

Conjugation to Antibody and Payload

The conjugation of the linker to the antibody and payload is a two-step process:

-

Payload Attachment: The PNP ester of the linker reacts with an amine group on the cytotoxic drug to form a stable carbamate linkage. This reaction is typically carried out in an anhydrous organic solvent.

-

Antibody Conjugation: The linker-payload construct, which now has a reactive group (often introduced separately, such as a maleimide), is then conjugated to the antibody. This is commonly achieved by reacting the maleimide (B117702) group with the thiol groups of reduced interchain disulfides on the antibody.

Cathepsin B Cleavage Assay

To evaluate the cleavage of the Phe-Lys linker by Cathepsin B, a fluorogenic assay can be employed.

Materials:

-

Recombinant human Cathepsin B

-

Fluorogenic substrate (e.g., a peptide containing the Phe-Lys sequence flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing DTT and EDTA)

-

Fluorometer

Procedure:

-

Activate the Cathepsin B in the assay buffer.

-

Add the fluorogenic substrate to the activated enzyme solution.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the rate of substrate cleavage.

-

Kinetic parameters (Km and kcat) can be determined by measuring the initial rates of reaction at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways

The signaling pathways affected by an ADC using the this compound linker are primarily determined by the mechanism of action of the released cytotoxic payload. For instance, if the payload is a microtubule inhibitor like monomethyl auristatin E (MMAE), it will disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. If the payload is a DNA-damaging agent, it will activate DNA damage response pathways.

The relationship between payload release and cellular signaling is depicted in the following diagram.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Application of (Ac)Phe-Lys(Alloc)-PABC-PNP in Antibody-Drug Conjugate (ADC) Research

Abstract: Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. The linker, which connects the antibody to the payload, is a critical component dictating the ADC's stability, efficacy, and safety profile. This guide provides an in-depth technical overview of (Ac)Phe-Lys(Alloc)-PABC-PNP, a sophisticated, cleavable linker precursor designed for advanced ADC development. We will dissect its molecular components, detail its mechanism of action from conjugation to payload release, provide standardized experimental protocols, and present key performance data relevant to researchers, scientists, and drug development professionals.

Introduction to ADC Linker Technology

The efficacy of an Antibody-Drug Conjugate is fundamentally dependent on the synergistic function of its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and a chemical linker. The linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, yet be labile enough to efficiently release the payload upon internalization into the target cancer cell.[1][2]

Cleavable linkers are designed to be selectively processed by factors prevalent in the tumor microenvironment or within the cancer cell, such as low pH, a reductive environment, or specific enzymes.[2] Among these, enzyme-cleavable linkers have gained prominence. They often incorporate short peptide sequences that are substrates for lysosomal proteases, like cathepsins, which are overexpressed in many tumor types.[1][3] The this compound reagent is a prime example of such a system, offering a multi-stage, controlled release mechanism.[][5]

Core Components and Functionality of this compound

This compound is not a simple connector but a multi-functional chemical system.[][6][7] Its utility in ADC research stems from the distinct role of each of its components.

-

(Ac)Phe-Lys (Acetyl-Phenylalanine-Lysine): The Enzymatic Trigger This dipeptide sequence is the lynchpin of the cleavage mechanism. While valine-citrulline (Val-Cit) is the most common cathepsin-cleavable sequence in clinically approved ADCs, other sequences like Phenylalanine-Lysine (Phe-Lys) have also been successfully employed.[2][8] Upon internalization of the ADC into the target cell and trafficking to the lysosome, this peptide bond is recognized and hydrolyzed by lysosomal proteases, primarily Cathepsin B.[1][9] It is now understood that other cathepsins, such as S, L, and F, can also contribute to this cleavage, providing redundancy in the drug release mechanism.[1][10]

-

PABC (p-aminobenzyloxycarbonyl): The Self-Immolative Spacer Directly attaching a payload to the dipeptide can sterically hinder the enzyme's access, leading to inefficient cleavage.[1] The PABC spacer resolves this issue and provides a crucial secondary function: self-immolation.[11] Once the protease cleaves the amide bond linking Lysine (B10760008) to the PABC's amino group, the resulting p-aminobenzyl alcohol intermediate is electronically unstable and spontaneously undergoes a 1,6-elimination reaction.[8] This intramolecular cascade ensures the rapid and complete release of the unmodified, active payload.[11][12]

-

PNP (p-nitrophenyl carbonate): The Antibody Conjugation Handle This moiety is a highly reactive activated carbonate. The p-nitrophenoxide is an excellent leaving group, making the linker susceptible to nucleophilic attack by the ε-amino groups of lysine residues on the monoclonal antibody's surface.[13] This reaction, typically performed at a slightly basic pH, forms a stable carbamate (B1207046) bond, covalently linking the entire linker-payload construct to the antibody.[]

-

(Alloc) (Allyloxycarbonyl): The Orthogonal Protecting Group The Alloc group serves as a temporary protecting group for the lysine side-chain within the linker itself.[15][16] Its key feature is orthogonality; it can be removed under very specific and mild conditions—typically using a palladium(0) catalyst—that do not affect other functional groups in the ADC.[17][18] This provides a strategic handle for advanced ADC designs, such as the attachment of a second payload, a solubilizing moiety, or an imaging agent after the primary ADC has been constructed.

Mechanism of Action: From Conjugation to Payload Release

The operational lifecycle of an ADC built with this linker follows a precise, multi-step pathway to ensure targeted cytotoxicity.

-

Conjugation: The linker-payload construct is covalently attached to surface lysine residues of a monoclonal antibody via the PNP-activated carbonate.

-

Targeting & Internalization: The resulting ADC circulates systemically, binds to its specific target antigen on cancer cells, and is internalized, typically through receptor-mediated endocytosis.[1][2]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endo-lysosomal pathway, where it is exposed to the acidic environment and high concentration of proteases within the lysosome.[2]

-

Enzymatic Cleavage: Lysosomal proteases, such as Cathepsin B, recognize and cleave the Phe-Lys dipeptide sequence.[9]

-

Self-Immolation: The cleavage event unmasks the amino group of the PABC spacer, triggering a spontaneous 1,6-elimination cascade.

-

Payload Release & Action: The PABC spacer fragments, releasing the fully active cytotoxic payload into the cytoplasm, where it can engage its intracellular target (e.g., microtubules, DNA) and induce apoptosis.[8]

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. CN111620927A - One-pot preparation process of antibody drug conjugate intermediate - Google Patents [patents.google.com]

- 15. Protective Groups [organic-chemistry.org]

- 16. total-synthesis.com [total-synthesis.com]

- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 18. benchchem.com [benchchem.com]

The Role of the Phe-Lys Dipeptide in Cathepsin B Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the Phenylalanine-Lysine (Phe-Lys) dipeptide as a substrate for cathepsin B, a lysosomal cysteine protease. The guide delves into the quantitative aspects of its cleavage, detailed experimental methodologies for its study, and its significant application in the context of antibody-drug conjugates (ADCs).

Introduction to Cathepsin B and Substrate Specificity

Cathepsin B is a ubiquitously expressed lysosomal cysteine protease involved in various physiological processes, including protein turnover, antigen presentation, and apoptosis. Its activity is tightly regulated, and its dysregulation is implicated in numerous pathologies such as cancer and neurodegenerative diseases.

The substrate specificity of cathepsin B is primarily determined by the amino acid residues at the P2 and P1 positions relative to the scissile bond. The S2 subsite of cathepsin B is a deep, hydrophobic pocket that can accommodate large hydrophobic residues, while the S1 subsite often favors basic residues like arginine and lysine (B10760008). This specificity has been exploited in the design of various substrates and inhibitors.

The Phe-Lys Dipeptide as a Cathepsin B Substrate

The dipeptide Phe-Lys serves as an efficient recognition and cleavage site for cathepsin B. The phenylalanine residue fits favorably into the hydrophobic S2 subsite, while the lysine residue interacts with the S1 subsite. This dipeptide has gained significant attention as a cleavable linker in the design of ADCs, enabling the targeted release of cytotoxic payloads within the lysosomal compartment of cancer cells.

Quantitative Analysis of Phe-Lys Cleavage

One key study demonstrated that a model substrate, Z-Phe-Lys-PABC-Doxorubicin, was cleaved by cathepsin B 30 times faster than the commonly used Z-Val-Cit-PABC-Doxorubicin substrate.[1] Another study reported a cleavage half-life of 8 minutes for Ac-Phe-Lys-PABC-Adriamycin in the presence of cathepsin B at pH 5.0.[2] This rapid cleavage highlights the suitability of the Phe-Lys motif for applications requiring swift enzymatic processing.

For comparative purposes, the kinetic parameters for other relevant dipeptide and tripeptide substrates of cathepsin B are summarized in the tables below.

Table 1: Kinetic Parameters of Cathepsin B Cleavage for Various Fluorogenic Substrates

| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Z-Arg-Arg-AMC | 7.2 | 200 | 1.8 | 9,000 | [3][4] |

| Z-Arg-Arg-AMC | 4.6 | 130 | 0.8 | 6,154 | [3][4] |

| Z-Phe-Arg-AMC | 7.2 | 53 | 4.2 | 79,245 | [5] |

| Z-Phe-Arg-AMC | 4.6 | 25 | 3.5 | 140,000 | [5] |

| Z-Arg-Lys-AMC | 7.2 | 110 | 1.2 | 10,909 | [5] |

| Z-Arg-Lys-AMC | 4.6 | 150 | 0.3 | 2,000 | [5] |

| Z-Glu-Lys-AMC | 7.2 | 210 | 0.2 | 952 | [5] |

| Z-Glu-Lys-AMC | 4.6 | 80 | 0.9 | 11,250 | [5] |

Table 2: Comparative Cleavage Rates of Cathepsin B Substrates

| Substrate | Relative Cleavage Rate | Conditions | Reference |

| Z-Phe-Lys-PABC-DOX | 30-fold faster than Z-Val-Cit-PABC-DOX | Purified Cathepsin B | [1] |

| Ac-Phe-Lys-PABC-ADM | t₁/₂ = 8 minutes | Cathepsin B, pH 5.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for assessing the cleavage of a Phe-Lys containing substrate by cathepsin B. The protocol is adapted from established fluorometric assays for cathepsin B activity.

Fluorometric Cathepsin B Cleavage Assay

This assay measures the increase in fluorescence upon cleavage of a fluorogenic substrate, such as Z-Phe-Lys-AMC (7-amino-4-methylcoumarin), by cathepsin B.

Materials:

-

Recombinant human cathepsin B

-

Z-Phe-Lys-AMC substrate

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

-

Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)

-

Stop Solution: 100 mM sodium chloroacetate (B1199739) in 100 mM sodium acetate, pH 5.5

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Enzyme Activation: Dilute recombinant cathepsin B to the desired concentration in Activation Buffer. Incubate for 15 minutes at 37°C to ensure the active site cysteine is reduced.

-

Substrate Preparation: Prepare a stock solution of Z-Phe-Lys-AMC in DMSO. Dilute the stock solution to the desired final concentration in Assay Buffer.

-

Assay Reaction: In a 96-well black microplate, add 50 µL of the activated cathepsin B solution to each well. To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Plot the fluorescence intensity versus time.

-

Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.

-

To determine Km and Vmax, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

HPLC-based Assay for ADC Payload Release

This method is suitable for monitoring the cleavage of a Phe-Lys linker and the subsequent release of a drug from an ADC.

Materials:

-

Antibody-Drug Conjugate (ADC) with a Phe-Lys linker

-

Recombinant human cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with 0.1% trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV or mass spectrometry detector.

Procedure:

-

Enzymatic Reaction: Incubate the ADC at a final concentration of 1-10 µM with an appropriate concentration of activated cathepsin B in the Assay Buffer at 37°C.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately mix the aliquot with an equal volume of ice-cold Quenching Solution to stop the enzymatic reaction.

-

Sample Preparation: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to separate the intact ADC, the cleaved linker-drug intermediate, and the released free drug.

-

Data Analysis: Quantify the peak areas of the intact ADC and the released drug at each time point. Calculate the rate of drug release and the half-life of the cleavage reaction.

Signaling Pathway and Experimental Workflow Visualization

The primary role of Phe-Lys dipeptide cleavage by cathepsin B in a signaling context is within the intracellular trafficking pathway of ADCs. The following diagrams, generated using the DOT language for Graphviz, illustrate this process and a typical experimental workflow.

ADC Intracellular Trafficking and Payload Release Pathway

Caption: ADC intracellular trafficking and payload release pathway.

Experimental Workflow for Cathepsin B Cleavage Assay

Caption: Experimental workflow for a cathepsin B cleavage assay.

Conclusion

The Phe-Lys dipeptide is a highly efficient and specific substrate for cathepsin B, a characteristic that has been successfully leveraged in the design of cleavable linkers for antibody-drug conjugates. The rapid cleavage kinetics of Phe-Lys-containing substrates underscore their potential for applications requiring swift and targeted enzymatic action. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to investigate the role of the Phe-Lys dipeptide in cathepsin B-mediated processes and to advance the development of novel therapeutic strategies.

References

- 1. Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin B-cleavable doxorubicin prodrugs for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Drug Delivery: A Technical Guide to the PABC Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker technology connecting the potent cytotoxic payload to the targeting moiety is a critical determinant of both efficacy and safety. Among the various linker strategies, the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer has emerged as a cornerstone of modern ADC design. Its ingenious mechanism allows for the stable circulation of the ADC and the traceless release of the unmodified, fully active payload within the target cancer cell. This technical guide provides an in-depth exploration of the PABC self-immolative spacer, detailing its mechanism of action, applications in drug delivery, and the experimental protocols essential for its evaluation.

The PABC Self-Immolative Mechanism: A Cascade of Controlled Release

The PABC spacer is a critical component of many cleavable linker systems, most notably in conjunction with an enzymatically cleavable dipeptide, such as valine-citrulline (Val-Cit). The entire process of drug release is a finely orchestrated cascade initiated by the unique microenvironment of the target cell.

The Trigger: Enzymatic Cleavage

The journey of payload release begins after the ADC has bound to its target antigen on the cancer cell surface and has been internalized, typically via receptor-mediated endocytosis, into endosomes and subsequently lysosomes. The acidic environment and high concentration of specific proteases, such as cathepsin B, within the lysosome are the keys to unlocking the payload. Cathepsin B recognizes and specifically cleaves the amide bond between the citrulline and the PABC spacer.

The Cascade: 1,6-Elimination

This enzymatic cleavage is the trigger for the self-immolation of the PABC spacer. The cleavage unmasks an electron-donating amino group on the PABC moiety. This initiates a spontaneous and rapid 1,6-electronic cascade, also known as a 1,6-elimination reaction. This intramolecular rearrangement leads to the fragmentation of the PABC spacer into p-aminobenzyl quinone methide and carbon dioxide, thereby liberating the unmodified cytotoxic payload. The traceless nature of this release is a key advantage, ensuring that the drug is in its most potent form.

Quantitative Data on PABC-Containing ADCs

The performance of ADCs utilizing PABC linkers is evaluated based on their stability in plasma and their potency against cancer cells. The following tables summarize key quantitative data from various studies.

Comparative Plasma Stability of PABC-Based Linkers

An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity. The stability is often assessed by measuring the half-life of the intact ADC in plasma.

| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |

| vc-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c). | [1] |

| vc-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | The conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss. | [1] |

| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers. | [1] |

| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [1] |

| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker and highly stable in mouse plasma. | [2] |

| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days. | [2] |

| vc-MMAE | Ab095-vc-MMAE | Rat | 2.5% of total MMAE was free after 6 days in rat plasma. | |

| Acid-cleavable carbonate | Sacituzumab govitecan | Human/Mouse | Half-life of approximately 36 hours in serum. | [2] |

| Silyl ether-based acid-cleavable | MMAE conjugate | Human plasma | Half-life of more than 7 days. | [2] |

In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit-PABC Linker

The potency of an ADC is determined by its half-maximal inhibitory concentration (IC50) against target cancer cell lines.

| ADC (Antibody-Payload) | Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Trastuzumab-vc-MMAE | N87 | Gastric Carcinoma (HER2-high) | Picomolar range | [3] |

| Trastuzumab-vc-MMAE | H522 | Non-Small Cell Lung Carcinoma (HER2-low/medium) | 18 nM | [3] |

| Trastuzumab-vc-MMAE | SK-BR-3 | Breast Cancer (HER2+) | ~3 µg/mL | [4] |

| Trastuzumab-vc-MMAE | BT-474 | Breast Cancer (HER2+) | ~3 µg/mL | [4] |

| Trastuzumab-vc-MMAE | MDA-MB-468 | Breast Cancer (HER2-) | ~3 µg/mL | [4] |

| Anti-CD22 Ab-MMAE | Reh | Precursor B-cell Acute Lymphoblastic Leukemia | 143.3 ng/mL | [5] |

| Anti-CD22 Ab-MMAE | JM1 | Precursor B-cell Lymphoma and Leukemia | 211.0 ng/mL | [5] |

| vc-MMAE construct | SKBR3 | Breast Cancer | 410.54 ± 4.9 nM | [6] |

| vc-MMAE construct | HEK293 | Embryonic Kidney | 482.86 ± 6.4 nM | [6] |

| AAZ-ValCit-MMAE | SKRC-52 | Renal Carcinoma | IC50 > 100 nM | [7] |

Experimental Protocols

Accurate evaluation of ADCs with PABC linkers requires robust and reproducible experimental methodologies.

Synthesis of a Val-Cit-PABC-MMAE Drug-Linker

This protocol outlines the synthesis of a common drug-linker cassette, Fmoc-Val-Cit-PABC-MMAE.

Materials:

-

Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (Fmoc-VC-PAB-PNP)

-

Monomethyl auristatin E (MMAE)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Coupling of MMAE to the Linker:

-

Dissolve Fmoc-VC-PAB-PNP and MMAE in anhydrous DMF.

-

Add DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature and monitor its progress by HPLC.

-

Upon completion, purify the crude product by preparative reverse-phase HPLC to obtain Fmoc-Val-Cit-PABC-MMAE.

-

-

Fmoc Deprotection:

-

Treat the purified Fmoc-Val-Cit-PABC-MMAE with a solution of 20% piperidine in DMF.

-

Stir the reaction at room temperature for approximately 20-30 minutes.

-

Purify the resulting NH2-Val-Cit-PABC-MMAE by reverse-phase HPLC.

-

Antibody-Drug Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE) to the cysteine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

Maleimide-activated drug-linker (e.g., MC-Val-Cit-PABC-MMAE)

-

Organic co-solvent (e.g., DMSO)

-

Quenching agent (e.g., N-acetylcysteine)

-

Purification column (e.g., Sephadex G-25 or Protein A)

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a molar excess of the reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds and expose free thiol groups. The reaction conditions (temperature, time, and TCEP concentration) should be optimized for the specific antibody.

-

-

Conjugation Reaction:

-

Dissolve the maleimide-activated drug-linker in an organic co-solvent like DMSO.

-

Add the drug-linker solution to the reduced antibody solution. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture under controlled conditions (e.g., room temperature for 1-2 hours).

-

-

Quenching:

-

Add a molar excess of the quenching agent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (e.g., a Sephadex G-25 column) or affinity chromatography (e.g., Protein A).[8]

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.[9][10]

-

UV-Vis Spectroscopy: This is a simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the payload.[9][11][12][13] By measuring the absorbance of the ADC at both wavelengths and using the known extinction coefficients of the antibody and the drug, the average DAR can be calculated.[9][11][12][13]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[14][15][16] This method provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.) and allows for the calculation of the average DAR.[14][15][16]

-

Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide a precise determination of the mass of the different drug-loaded species, from which the DAR distribution and average DAR can be accurately calculated.[9][17][18]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Cell culture medium and supplements

-

96-well plates

-

ADC and control antibodies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the ADC, unconjugated antibody, and free drug. Include untreated cells as a control.

-

Incubation: Incubate the plates for a period of 72 to 96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.[14]

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.[5][6][11][15][19]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for tumor implantation

-

ADC, vehicle control, and other control articles

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.[2][11]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[20]

-

Treatment: Randomize the mice into treatment groups and administer the ADC (typically via intravenous injection), vehicle control, and other controls at a predetermined dose and schedule.[2][20]

-

Tumor Measurement: Measure the tumor volume with calipers two to three times per week.[2][21]

-

Data Analysis: Plot the average tumor volume over time for each treatment group to assess tumor growth inhibition.[21] Monitor animal body weight as an indicator of toxicity.[5]

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a sophisticated and highly effective tool in the design of targeted drug delivery systems. Its ability to remain stable in circulation and to undergo a rapid and traceless release of the payload upon enzymatic activation within the target cell has been instrumental in the success of numerous antibody-drug conjugates. A thorough understanding of its mechanism, coupled with rigorous experimental evaluation of stability, potency, and in vivo efficacy, is paramount for the development of the next generation of highly effective and safe targeted cancer therapies. This guide provides a foundational framework for researchers and drug developers to harness the full potential of PABC-based linker technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. herbmedpharmacol.com [herbmedpharmacol.com]

- 7. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hpst.cz [hpst.cz]

- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 12. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 19. Efficacy and toxicity of a CD22-targeted antibody-saporin conjugate in a xenograft model of non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Technical Guide: (Ac)Phe-Lys(Alloc)-PABC-PNP for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cleavable linker, (Ac)Phe-Lys(Alloc)-PABC-PNP, a critical component in the development of targeted cancer therapeutics known as antibody-drug conjugates (ADCs). This document details supplier and purity information, the fundamental mechanism of action, a representative experimental workflow, and the underlying signaling pathway for its application.

Introduction to this compound

This compound is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It belongs to the class of dipeptide linkers, which are engineered to be stable in systemic circulation but are selectively cleaved by enzymes that are overexpressed in the tumor microenvironment or within cancer cells. The core structure consists of an N-acetylated Phenylalanine-Lysine dipeptide, which serves as the recognition site for lysosomal proteases like cathepsin B. This is connected to a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, which in turn is linked to a p-nitrophenyl (PNP) carbonate activating group for conjugation to a cytotoxic drug. The lysine (B10760008) residue is protected with an allyloxycarbonyl (Alloc) group.

Supplier and Purity Information

Several chemical suppliers offer this compound for research and development purposes. The purity of the compound is a critical factor for consistent and reliable results in ADC development. The following table summarizes the information from various suppliers.

| Supplier | Catalog Number | Stated Purity | Molecular Formula | Molecular Weight ( g/mol ) |

| BOC Sciences | - | ≥95% | C35H39N5O10 | 689.71 |

| Creative Biolabs | ADC-L-001 | 95% | C35H39N5O10 | 689.71 |

| Precise PEG | AAD-5505 | >96% | C35H39N5O10 | 689.7 |

| TargetMol | T18875 | - | C35H39N5O10 | 689.71 |

| MedChemExpress | HY-20560 | - | C35H39N5O10 | 689.71 |

Note: Purity information may vary by batch and is typically provided in the certificate of analysis from the supplier.

Mechanism of Action and Intracellular Processing

The therapeutic efficacy of an ADC utilizing the this compound linker relies on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.

An In-depth Technical Guide to the Core Components of Modern ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The lynchpin of this sophisticated therapeutic modality is the linker, a critical component that connects the antibody to the payload. The design and chemistry of the linker are paramount, dictating the stability, efficacy, and safety profile of the entire ADC. An ideal linker must remain stable in systemic circulation to prevent premature release of the toxic payload, yet efficiently release the drug upon reaching the target cancer cell. This guide provides a comprehensive technical overview of the core components of modern ADC linkers, detailing their synthesis, conjugation to antibodies, and the experimental protocols used for their evaluation.

Core Components of ADC Linkers

Modern ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable. The choice between these strategies is a critical decision in ADC design, influencing the mechanism of drug release, bystander killing effect, and overall therapeutic index.[1]

Cleavable Linkers

Cleavable linkers are designed to be stable in the bloodstream and release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[2] More than 80% of clinically approved ADCs utilize cleavable linkers. This strategy allows for the release of the payload in its most active, unmodified form, which can then diffuse out of the target cell and kill neighboring antigen-negative cancer cells, an effect known as "bystander killing".[3]

There are three primary mechanisms for cleavable linkers:

-

Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are upregulated in the lysosomal compartments of tumor cells.[4] The most common enzyme-sensitive linker is the valine-citrulline (Val-Cit) dipeptide.[]

-

pH-Sensitive (Acid-Labile) Linkers: These linkers utilize chemical bonds, such as hydrazones, that are stable at the physiological pH of blood (~7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[6]

-

Redox-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the highly reducing environment of the cytoplasm, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[7]

Non-Cleavable Linkers

Non-cleavable linkers form a stable covalent bond between the antibody and the payload. The release of the drug from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[8] This process releases the payload with the linker and the amino acid residue to which it was attached still bound. A prominent example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[9] ADCs with non-cleavable linkers generally exhibit greater plasma stability and a potentially wider therapeutic window due to reduced off-target toxicity.[10] However, they typically lack a bystander effect as the released drug-linker-amino acid complex is often charged and less membrane-permeable.[11]

Quantitative Data on ADC Linker Performance

The performance of an ADC is critically dependent on the properties of its linker. Key quantitative parameters include the Drug-to-Antibody Ratio (DAR), plasma stability (half-life), and the rate of payload release.

| Linker Type | Example | Cleavage Mechanism | Plasma Half-life (t½) | Key Characteristics | Approved ADC Examples |

| Cleavable | |||||

| Enzyme-Sensitive | mc-Val-Cit-PABC | Cathepsin B | ~6.0 days (mouse), ~9.6 days (cynomolgus monkey)[12] | High plasma stability, efficient intracellular release, potential for bystander effect. | Adcetris® (Brentuximab vedotin), Polivy® (Polatuximab vedotin) |

| pH-Sensitive | Hydrazone | Acid hydrolysis | 183 hours at pH 7.4, 4.4 hours at pH 5[4] | Simple synthesis, rapid release in acidic compartments, potential for premature release in circulation. | Mylotarg® (Gemtuzumab ozogamicin)[4] |

| Redox-Sensitive | SPDB | Glutathione reduction | Varies based on steric hindrance around the disulfide bond. | Exploits the differential reducing potential between plasma and cytoplasm. | --- |

| Glucuronide | Glucuronide-PABC | β-glucuronidase | Highly stable (e.g., MMAF conjugate t½ of 81 days in rat plasma) | High hydrophilicity, can mitigate aggregation of hydrophobic payloads, low off-target cleavage. | --- |

| Non-Cleavable | |||||

| Thioether | SMCC (forms MCC linker) | Lysosomal degradation of the antibody | Generally high, contributes to a wider therapeutic window. | High plasma stability, reduced off-target toxicity, typically no bystander effect. | Kadcyla® (Ado-trastuzumab emtansine)[11] |

Experimental Protocols

Synthesis of Linkers

1. Synthesis of a Cleavable Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (mc-Val-Cit-PABC)

This multi-step synthesis involves the sequential coupling of the amino acids, the self-immolative PABC spacer, and the maleimide (B117702) group.[12]

-

Step 1: Fmoc-protection of L-Citrulline: L-Citrulline is reacted with Fmoc-Cl in the presence of a base (e.g., sodium bicarbonate) in a water/THF mixture at room temperature.

-

Step 2: Coupling of Fmoc-L-Citrulline with p-Aminobenzyl Alcohol (PABOH): The protected citrulline is coupled to PABOH using a peptide coupling agent like HATU.

-

Step 3: Fmoc-deprotection: The Fmoc group is removed using a base such as piperidine (B6355638) in DMF.

-

Step 4: Dipeptide formation: The deprotected Cit-PABOH is reacted with Fmoc-Val-OSu to form Fmoc-Val-Cit-PABOH.

-

Step 5: Fmoc-deprotection: The Fmoc group is again removed with piperidine in DMF.

-

Step 6: Coupling with Maleimidocaproic Acid: The free amine of Val-Cit-PABOH is reacted with activated 6-maleimidohexanoic acid (Mc-OSu) to yield the final mc-Val-Cit-PABC linker. The product is purified by flash column chromatography.

2. Synthesis of a Non-Cleavable Linker Component: Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

SMCC is a heterobifunctional crosslinker containing an NHS ester and a maleimide group.

-

Procedure: 4-(N-Maleimidomethyl)cyclohexane-1-carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous solvent like dichloromethane (B109758) (DCM) or ethyl acetate. The reaction is stirred at room temperature. The dicyclohexylurea byproduct is filtered off, and the SMCC product is purified by recrystallization.

Antibody-Drug Conjugation

1. Cysteine-Based Conjugation (Thiol-Maleimide Chemistry)

This is a common method for site-specific or stochastic conjugation.

-

Step 1: Antibody Reduction: The interchain disulfide bonds of the antibody (typically an IgG1) are partially or fully reduced to generate free thiol groups. This is achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a suitable buffer (e.g., PBS with EDTA) at 37°C for 30-60 minutes. The number of equivalents of the reducing agent can be adjusted to control the average number of thiols generated per antibody.

-

Step 2: Removal of Reducing Agent: The excess reducing agent is removed by size-exclusion chromatography (e.g., Sephadex G-25 column) or tangential flow filtration (TFF).

-

Step 3: Conjugation: The linker-payload, containing a maleimide group, is dissolved in a water-miscible organic solvent like DMSO and added to the reduced antibody solution. The reaction is typically carried out at 4°C or room temperature for 1-2 hours.

-

Step 4: Quenching: The reaction is quenched by adding an excess of a thiol-containing molecule, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Step 5: Purification: The resulting ADC is purified from unconjugated linker-payload and other small molecules by size-exclusion chromatography or TFF.

Characterization and Stability Assays

1. Determination of Drug-to-Antibody Ratio (DAR) by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: The average number of drugs conjugated to each antibody is a critical quality attribute. LC-MS is a powerful technique for determining the DAR and the distribution of different drug-loaded species.

-

Protocol Outline:

-

Sample Preparation: The ADC sample is often deglycosylated using an enzyme like PNGase F to simplify the mass spectrum. For cysteine-linked ADCs, the sample may be analyzed under native conditions or after reduction of the remaining disulfide bonds to separate the light and heavy chains.

-

LC Separation: The prepared ADC sample is injected onto a reverse-phase or size-exclusion chromatography column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Mass Spectrometry: The mass of the intact ADC or its subunits (light and heavy chains) is measured.

-

Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of each species. The masses of the unconjugated antibody (or its subunits) and the linker-payload are known. The number of conjugated drugs for each observed peak can be determined by the mass shift. The average DAR is then calculated based on the relative abundance of each drug-loaded species.

-

2. Plasma Stability Assay by Immunoaffinity Capture and LC-MS

-

Principle: This assay assesses the stability of the ADC in plasma by measuring the change in average DAR over time.

-

Protocol Outline:

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).

-

Immunoaffinity Capture: The ADC is isolated from the plasma at each time point using affinity beads coated with an anti-human IgG antibody (e.g., Protein A or G).

-

Elution and Analysis: The captured ADC is eluted, and the average DAR is determined by LC-MS as described above. A decrease in the average DAR over time indicates linker cleavage and payload release.

-

3. Quantification of Payload Release by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: A competitive ELISA can be used to quantify the amount of free payload released from the ADC.

-

Protocol Outline:

-

Plate Coating: A microtiter plate is coated with a conjugate of the payload and a carrier protein (e.g., BSA-payload).

-

Competitive Binding: Samples containing the released payload (from in vitro or in vivo studies) are mixed with a known amount of a biotinylated anti-payload antibody and added to the coated wells. The free payload in the sample competes with the coated payload for binding to the antibody.

-

Detection: The amount of biotinylated antibody bound to the plate is detected using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and a chromogenic substrate.

-

Quantification: The signal is inversely proportional to the amount of free payload in the sample. A standard curve is generated using known concentrations of the payload to quantify the amount in the samples.

-

Visualizations of Key Processes

Signaling Pathways and Experimental Workflows

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Caption: Experimental workflow for cysteine-based ADC conjugation.

Caption: Workflow for Drug-to-Antibody Ratio (DAR) analysis by LC-MS.

Conclusion

The linker is a multifaceted and indispensable component of an antibody-drug conjugate, profoundly influencing its therapeutic success. The choice of linker chemistry, whether cleavable or non-cleavable, must be carefully considered in the context of the target antigen, the payload, and the desired mechanism of action. A deep understanding of the synthesis, conjugation, and analytical characterization of these linkers is essential for the rational design and development of next-generation ADCs with improved efficacy and safety profiles. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and drug developers in this rapidly advancing field.

References

- 1. LUMO-Assisted Design of Disulfide Linkers - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. njbio.com [njbio.com]

- 12. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

A Technical Guide to the Theoretical Payload Release from (Ac)Phe-Lys(Alloc)-PABC-PNP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the theoretical payload release mechanism from the chemical linker (Ac)Phe-Lys(Alloc)-PABC-PNP. This linker system is characteristic of those used in the development of antibody-drug conjugates (ADCs), where controlled release of a cytotoxic payload at a target site is paramount. This document outlines the sequential cleavage and self-immolation steps, provides hypothetical quantitative data for illustrative purposes, and details relevant experimental protocols for studying this process.

Introduction to the this compound Linker

The this compound construct is a sophisticated chemical entity designed for controlled payload delivery. It comprises several key functional components:

-

An N-terminally acetylated dipeptide, (Ac)Phe-Lys: This dipeptide sequence (Phenylalanine-Lysine) is designed as a substrate for specific proteases, notably Cathepsin B, which is often overexpressed in the lysosomal compartments of tumor cells.[][2] The N-terminal acetylation mimics a peptide bond, preventing degradation by aminopeptidases.

-

An Alloc-protected Lysine (B10760008) side chain: The allyloxycarbonyl (Alloc) group serves as a protecting group for the epsilon-amine of the lysine residue. In the context of the primary payload release from the C-terminus, this group is not directly involved. However, its selective removal, typically using a palladium catalyst, would be a prerequisite for any subsequent conjugation or modification at this site.

-

A PABC (p-aminobenzyl carbamate) self-immolative spacer: This unit connects the dipeptide to the payload. Following the enzymatic cleavage of the dipeptide, the PABC linker undergoes a spontaneous 1,6-elimination reaction, leading to the release of the payload.[3][4][5] This self-immolation is a critical feature that ensures the release of the payload in its unmodified, active form.

-

A p-nitrophenoxy (PNP) group: In this theoretical construct, the PNP group acts as the "payload." It is a well-characterized leaving group, and its release can be readily monitored spectrophotometrically, making it an excellent model for studying release kinetics.

Theoretical Payload Release Mechanism

The release of the p-nitrophenol (PNP) payload from the this compound linker is a two-step process initiated by enzymatic cleavage.

Step 1: Enzymatic Cleavage of the Dipeptide

The primary trigger for payload release is the hydrolysis of the amide bond between the lysine residue and the PABC spacer. This reaction is catalyzed by the lysosomal cysteine protease, Cathepsin B.[] The acidic environment of the lysosome (pH 4.5-5.0) is optimal for Cathepsin B activity.[6] The enzyme recognizes and cleaves the Phe-Lys dipeptide sequence, liberating the PABC-PNP moiety.[7][8]

Step 2: Self-Immolation of the PABC Spacer

Upon cleavage of the dipeptide, the resulting p-aminobenzyl carbamate (B1207046) is unstable. The newly exposed aniline (B41778) nitrogen initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the release of the p-nitrophenoxy payload, carbon dioxide, and the formation of an aza-quinone methide byproduct.[3][4][5]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the key steps in the payload release process. These values are illustrative and would need to be determined experimentally for the specific this compound construct.

| Parameter | Description | Hypothetical Value |

| Cathepsin B Cleavage | ||

| Km | Michaelis-Menten constant for the (Ac)Phe-Lys-PABC-PNP substrate with Cathepsin B. | 15 µM |

| kcat | Catalytic rate constant for the cleavage of the substrate by Cathepsin B. | 5 s-1 |

| kcat/Km | Catalytic efficiency of Cathepsin B for the substrate. | 3.3 x 105 M-1s-1 |

| PABC Self-Immolation | ||

| t1/2 | Half-life of the PABC self-immolation reaction following enzymatic cleavage. | < 1 minute |

| Overall Release | ||

| Plasma Stability (t1/2) | Half-life of the intact linker in human plasma, indicating stability in circulation. | > 100 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the payload release from this compound.

Cathepsin B-Mediated Cleavage Assay

Objective: To determine the kinetics of enzymatic cleavage of the Phe-Lys bond by Cathepsin B.

Materials:

-

This compound

-

Human liver Cathepsin B (activated)

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM dithiothreitol (B142953) (DTT), pH 5.5

-

Quenching Solution: 10% trifluoroacetic acid (TFA) in acetonitrile

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to the final desired concentrations in Assay Buffer.

-

Pre-warm the substrate solutions and the activated Cathepsin B solution to 37°C.

-

Initiate the reaction by adding Cathepsin B to the substrate solutions. The final enzyme concentration should be in the nanomolar range.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of Quenching Solution.

-

Centrifuge the quenched samples to precipitate the enzyme.

-

Analyze the supernatant by reverse-phase HPLC to quantify the decrease in the parent compound and the formation of the cleaved product, p-nitrophenol. Monitor the absorbance at a wavelength suitable for detecting both the substrate and the released p-nitrophenol (e.g., 280 nm and 317 nm).[9]

-

Calculate the initial reaction rates from the linear portion of the substrate depletion or product formation curve.

-

Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation.

Plasma Stability Assay

Objective: To assess the stability of the linker in plasma to evaluate the potential for premature payload release.

Materials:

-

This compound

-

Human, mouse, and rat plasma

-

Acetonitrile

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Spike the stock solution into pre-warmed (37°C) plasma from different species to a final concentration of, for example, 1 µM.

-

Incubate the plasma samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the plasma samples.

-

Precipitate the plasma proteins by adding three volumes of cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the intact this compound.

-

Plot the percentage of the remaining intact compound against time and determine the half-life (t1/2) of the linker in plasma.

Visualizations

The following diagrams illustrate the theoretical payload release pathway and a typical experimental workflow.

Caption: Theoretical payload release pathway from this compound.

Caption: General experimental workflow for the Cathepsin B cleavage assay.

References

- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 4. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Specificity: A Technical Guide to Foundational Principles of ADC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, wedding the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linchpin of this therapeutic triad (B1167595) is the linker, a component whose sophisticated design is paramount to the overall efficacy, stability, and safety of the ADC. This technical guide delves into the foundational principles of ADC linker design, providing a comprehensive overview of linker types, conjugation chemistries, and the critical interplay between linker properties and therapeutic outcomes.

Core Principles of ADC Linker Function

The ideal ADC linker must perform a delicate balancing act: it must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also being labile enough to efficiently release the cytotoxic payload within the target tumor cell.[1][2][3] Key characteristics dictated by the linker include the drug-to-antibody ratio (DAR), stability, and the mechanism of payload release.[4][5][6]

A Tale of Two Linkers: Cleavable vs. Non-Cleavable

ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, distinguished by their payload release mechanisms.[7][][]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[1][10] This targeted release can enhance the therapeutic window and enable the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[11][12][13]

There are three primary types of cleavable linkers:

-

Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are upregulated in the lysosomal compartment of tumor cells.[1][12] The most common example is the valine-citrulline (vc) dipeptide linker.[12]

-

pH-Sensitive Linkers: These linkers exploit the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4).[1][14] Hydrazone linkers are a classic example, though they can sometimes exhibit instability in circulation.[5][14]

-

Redox-Sensitive Linkers: These linkers contain disulfide bonds that are cleaved in the reducing environment of the cell, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the plasma.[1]

Non-Cleavable Linkers: Relying on Antibody Degradation

Non-cleavable linkers form a stable covalent bond between the antibody and the payload.[7] Payload release is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[4] This results in the release of the payload still attached to the linker and the conjugating amino acid. A common example is the thioether linker formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[11]

Key Differences Between Cleavable and Non-Cleavable Linkers

| Feature | Cleavable Linkers | Non-Cleavable Linkers |

| Payload Release Mechanism | Enzymatic cleavage, pH hydrolysis, or reduction | Proteolytic degradation of the antibody |

| Plasma Stability | Generally lower, with a risk of premature payload release | Generally higher, offering greater stability in circulation[11] |

| Bystander Effect | Strong potential due to the release of membrane-permeable payload[11] | Limited to no bystander effect as the payload-amino acid conjugate is often charged and less membrane-permeable[11] |

| Therapeutic Window | Can be narrower due to potential for off-target toxicity | Can be wider due to higher stability and lower off-target toxicity[11] |

Quantitative Insights into Linker Performance

The choice of linker significantly impacts the stability and efficacy of an ADC. The following tables summarize key quantitative data to facilitate comparison.

Table 1: Comparative in Vitro Plasma Stability of Different Linker Types

| Linker Type | ADC Example | Plasma Stability (% Intact ADC after 7 days) | Reference |

| Non-Cleavable (Thioether) | Trastuzumab-DM1 (T-DM1) | > 95% | [11] |

| Cleavable (Val-Cit) | Trastuzumab-MMAE | ~85-90% | [11] |

| Cleavable (Hydrazone) | Phenylketone-derived hydrazone | t1/2 = 2 days | [5] |

| Cleavable (Carbonate) | Carbonate linker | t1/2 = 36 hours | [5] |

| Novel Cleavable (Silyl ether) | Silyl ether-MMAE conjugate | > 7 days | [5] |

| Novel Cleavable (OHPAS) | β-galactoside-OHPAS linker | Stable for 7 days | [5] |

Table 2: Comparative in Vitro Cytotoxicity of ADCs with Different Linkers

| ADC | Linker Type | Target Cell Line | IC50 | Reference |

| Trastuzumab-DM1 (T-DM1) | Non-Cleavable (SMCC) | SK-BR-3 (HER2+++) | 10 - 50 ng/mL | [11] |

| Trastuzumab-MMAE (T-MMAE) | Cleavable (Val-Cit) | SK-BR-3 (HER2+++) | 1 - 10 ng/mL | [11] |

| Anti-CD79b-MMAE | Cleavable (Monocleavage Peptide) | Jeko-1 | ~0.1 nM | [2] |

| Anti-CD79b-MMAE | Cleavable (Tandem-Cleavage Peptide) | Jeko-1 | ~0.1 nM | [2] |

| O-nitrobenzyl linker-MMAE | Cleavable (UV-light sensitive) | EGFR+ cell line (with irradiation) | 0.04 nmol/L | [5] |

Table 3: Drug-to-Antibody Ratio (DAR) of Selected Approved ADCs

| ADC Name (Brand Name) | Linker Type | Payload | Average DAR | Reference |

| Brentuximab vedotin (Adcetris®) | Cleavable (Val-Cit) | MMAE | ~4 | [15] |

| Trastuzumab emtansine (Kadcyla®) | Non-Cleavable (Thioether) | DM1 | ~3.5 | [15] |

| Polatuzumab vedotin (Polivy®) | Cleavable (Val-Cit) | MMAE | ~3.5 | [15] |

| Enfortumab vedotin (Padcev®) | Cleavable (Val-Cit) | MMAE | ~4 | [7] |

| Trastuzumab deruxtecan (B607063) (Enhertu®) | Cleavable (Peptide) | Deruxtecan | ~8 | [7] |

| Sacituzumab govitecan (Trodelvy®) | Cleavable (Hydrazone) | SN-38 | ~7.6 | [7] |

| Loncastuximab tesirine (B3181916) (Zynlonta®) | Cleavable (Val-Ala) | Tesirine | ~2 | [7] |

Visualizing ADC Mechanisms and Workflows

Signaling Pathway: ADC Internalization and Payload Release

The following diagram illustrates the classical internalization pathway of an ADC, leading to payload release and subsequent cytotoxicity.

Caption: ADC binding, internalization, and payload release pathway.

Experimental Workflow: ADC Linker Selection and Optimization

The process of selecting and optimizing an ADC linker is a multi-step, iterative process.

Caption: A generalized workflow for ADC linker selection and optimization.

Key Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from various species.[16][17]

Methodology (ELISA-based): [1][16]

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

-

Quantification of Total Antibody: Use a generic anti-human IgG ELISA to determine the total antibody concentration.

-

Quantification of Conjugated Antibody: Use a payload-specific antibody in an ELISA format to quantify the amount of intact, payload-conjugated antibody.

-

Data Analysis: Calculate the percentage of drug loss over time by comparing the conjugated antibody concentration to the total antibody concentration at each time point.

Methodology (LC-MS/MS-based): [1][17]

-

Incubation and Sampling: As described above.

-

Sample Preparation: Precipitate proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the supernatant for the presence of free payload using LC-MS/MS.

-

Data Analysis: Quantify the amount of released payload at each time point.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Objective: To determine the average number of drug molecules conjugated to each antibody and the distribution of different drug-loaded species.[18]

Methodology: [19]

-

Sample Preparation: Dilute the ADC sample in a high-salt mobile phase A (e.g., containing ammonium (B1175870) sulfate).

-

Chromatography:

-

Column: Use a hydrophobic interaction chromatography (HIC) column.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate (B86663) in phosphate (B84403) buffer).

-

Mobile Phase B: Low salt buffer (e.g., phosphate buffer).

-

Gradient: Run a linear gradient from high salt to low salt to elute the different ADC species.

-

-

Detection: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis:

-

The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will separate based on hydrophobicity, with higher DAR species having longer retention times.

-

Integrate the peak area for each species.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

-

In Vitro Bystander Effect Assay

Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.[12][20]

Methodology (Co-culture Assay): [12][20]

-

Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.

-

ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.

-

Incubation: Incubate the cells for a defined period (e.g., 72-96 hours).

-

Viability Assessment: Measure the viability of the Ag- cell population using fluorescence imaging or flow cytometry.

-

Data Analysis: Compare the viability of the Ag- cells in the co-culture to the viability of Ag- cells cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.

Conclusion

The linker is a critical determinant of an ADC's success, profoundly influencing its stability, efficacy, and safety profile. A deep understanding of the foundational principles of linker design, including the distinct characteristics of cleavable and non-cleavable linkers, is essential for the rational design of next-generation ADCs. The strategic selection of a linker, guided by robust in vitro and in vivo evaluations, is paramount to developing highly effective and well-tolerated cancer therapeutics. As our understanding of tumor biology and linker chemistry continues to evolve, we can anticipate the development of even more sophisticated and precisely engineered linkers that will further enhance the therapeutic potential of ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 7. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 10. purepeg.com [purepeg.com]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]

- 13. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 14. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]